molecular formula C18H19ClN2O B6013365 11-(4-chlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

11-(4-chlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

Cat. No. B6013365
M. Wt: 314.8 g/mol
InChI Key: OMVFFWUQUJBXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(4-chlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, commonly known as CBT-1, is a novel compound that has shown potential in the field of scientific research. CBT-1 is a synthetic compound that belongs to the class of tricyclic antidepressants and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

CBT-1 exerts its therapeutic effects by modulating the activity of various neurotransmitters in the brain. It acts as a reuptake inhibitor of serotonin, norepinephrine, and dopamine, which are neurotransmitters that regulate mood, anxiety, and pain perception. CBT-1 also modulates the activity of the endocannabinoid system, which plays a crucial role in the regulation of pain and anxiety.
Biochemical and Physiological Effects:
CBT-1 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. CBT-1 has also been shown to reduce the levels of inflammatory cytokines, which can reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

CBT-1 has several advantages for use in lab experiments. It is a highly potent and selective compound that can be easily synthesized in large quantities. CBT-1 also has a favorable pharmacokinetic profile, which allows it to be easily administered and distributed in the body.
However, there are also some limitations associated with the use of CBT-1 in lab experiments. It has been shown to have some side effects, such as nausea, dizziness, and dry mouth, which can affect the behavior of test subjects. Additionally, CBT-1 has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.

Future Directions

There are several future directions that can be explored in the study of CBT-1. One potential direction is the development of more potent and selective analogs of CBT-1 that can be used for more targeted therapeutic applications. Another direction is the exploration of the potential use of CBT-1 in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, future studies can focus on the elucidation of the molecular mechanisms underlying the therapeutic effects of CBT-1, which can lead to the development of more effective treatments for various diseases and disorders.

Synthesis Methods

CBT-1 can be synthesized using a multi-step reaction sequence that involves the use of various reagents and catalysts. The synthesis process involves the condensation of 4-chlorobenzaldehyde with 1,2-diaminocyclohexane followed by the cyclization of the resulting intermediate to form the tricyclic ring system. The final step involves the oxidation of the tricyclic ring to form CBT-1.

Scientific Research Applications

CBT-1 has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to possess antidepressant, anxiolytic, and analgesic properties. CBT-1 has also been studied for its potential use in the treatment of neuropathic pain, post-traumatic stress disorder (PTSD), and alcohol addiction.

properties

IUPAC Name

11-[(4-chlorophenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-16-6-4-13(5-7-16)9-20-10-14-8-15(12-20)17-2-1-3-18(22)21(17)11-14/h1-7,14-15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVFFWUQUJBXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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